molecular formula C26H50O2 B12738462 DL-Menthyl Palmitate CAS No. 96097-19-7

DL-Menthyl Palmitate

Cat. No.: B12738462
CAS No.: 96097-19-7
M. Wt: 394.7 g/mol
InChI Key: VGLJQMIPINKCBI-DSNGMDLFSA-N
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Description

(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate is a menthol-derived ester formed by the esterification of palmitic acid (C₁₆H₃₂O₂) with a stereospecific cyclohexanol derivative. The parent alcohol, menthol (5-methyl-2-(1-methylethyl)cyclohexanol), is a well-characterized compound in the terpene alcohol family, widely used in pharmaceuticals, fragrances, and cosmetics due to its cooling sensation and antimicrobial properties .

The palmitate ester variant retains the cyclohexyl backbone with stereochemical specificity at the 1α, 2β, and 5α positions. Its molecular formula is C₂₆H₅₀O₂, with a molecular weight of 394.68 g/mol. This compound is structurally characterized by:

  • A bulky cyclohexyl group providing lipophilicity.
  • A long-chain palmitate ester enhancing solubility in non-polar matrices.

Potential applications include use as a plasticizer in polymers (due to its large hydrophobic tail) or as a slow-release carrier in cosmetic formulations .

Properties

CAS No.

96097-19-7

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] hexadecanoate

InChI

InChI=1S/C26H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(27)28-25-21-23(4)19-20-24(25)22(2)3/h22-25H,5-21H2,1-4H3/t23-,24+,25-/m1/s1

InChI Key

VGLJQMIPINKCBI-DSNGMDLFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

Preparation Methods

Esterification via Direct Acid-Catalyzed Condensation

The classical method to prepare (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate is the direct esterification of the corresponding cyclohexanol with palmitic acid under acid catalysis.

  • Procedure:

    • Mix equimolar amounts of (1alpha,2beta,5alpha)-5-methyl-2-(1-methylethyl)cyclohexanol and palmitic acid.
    • Add a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
    • Heat the mixture under reflux with removal of water (Dean-Stark apparatus) to drive the equilibrium toward ester formation.
    • Reaction temperature typically ranges from 120°C to 180°C depending on solvent and catalyst.
    • After completion, neutralize the acid catalyst and purify the ester by distillation or chromatography.
  • Advantages:

    • Simple and direct method.
    • Uses readily available starting materials.
  • Limitations:

    • Requires removal of water to shift equilibrium.
    • Possible side reactions or isomerization under strong acid conditions.

Esterification Using Activated Acyl Derivatives

To improve yield and reduce reaction time, activated derivatives of palmitic acid such as palmitoyl chloride or palmitic anhydride are used.

  • Procedure:

    • React (1alpha,2beta,5alpha)-5-methyl-2-(1-methylethyl)cyclohexanol with palmitoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl formed.
    • The reaction is typically carried out in anhydrous solvents like dichloromethane or chloroform at 0–25°C to control reaction rate and avoid side reactions.
    • After reaction completion, the mixture is washed to remove acid and base residues, then purified.
  • Advantages:

    • Faster reaction kinetics.
    • Higher yields and cleaner products.
  • Limitations:

    • Requires handling of corrosive acyl chlorides.
    • More expensive reagents.

Enzymatic Esterification

Biocatalytic methods using lipases have been explored for stereospecific ester synthesis, offering mild conditions and high selectivity.

  • Procedure:

    • Use immobilized lipase enzymes (e.g., Candida antarctica lipase B) to catalyze esterification of the cyclohexanol with palmitic acid or its esters.
    • Conduct reaction in organic solvents or solvent-free systems at moderate temperatures (30–60°C).
    • Reaction times vary from several hours to days depending on enzyme activity.
  • Advantages:

    • High stereoselectivity and mild conditions.
    • Environmentally friendly and fewer side products.
  • Limitations:

    • Longer reaction times.
    • Cost of enzymes and need for enzyme recovery.

Data Table Summarizing Preparation Methods

Method Reagents & Conditions Advantages Limitations Typical Yield (%)
Acid-Catalyzed Esterification Cyclohexanol + Palmitic acid + Acid catalyst, reflux, water removal Simple, inexpensive Equilibrium limited, side reactions 70–85
Acyl Chloride Esterification Cyclohexanol + Palmitoyl chloride + Base, 0–25°C, anhydrous solvent Fast, high yield, clean product Corrosive reagents, cost 85–95
Enzymatic Esterification Cyclohexanol + Palmitic acid + Lipase, 30–60°C, organic solvent Mild, stereoselective, green Slow, enzyme cost 60–80

Research Findings and Notes

  • The stereochemistry of the cyclohexanol precursor is crucial; the (1alpha,2beta,5alpha) isomer ensures the correct spatial orientation for the ester, affecting physical properties and biological activity.
  • Purity of starting materials directly impacts the yield and quality of the ester product.
  • Removal of water during acid-catalyzed esterification is essential to drive the reaction forward.
  • Use of activated acyl derivatives significantly improves reaction efficiency and product purity.
  • Enzymatic methods are gaining interest for sustainable synthesis but require optimization for industrial scale.
  • Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are used for monitoring reaction progress and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or other substituted products.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate is in analytical chemistry, particularly in liquid chromatography. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC).

Methodology :

  • Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for mass spectrometry compatibility).
  • Column Type : Newcrom R1 HPLC column.

This method allows for the separation and analysis of the compound with high efficiency and is scalable for preparative separations. It is particularly useful in pharmacokinetics to study the absorption and distribution of drugs in biological systems .

Pharmaceutical Industry

The compound has potential applications in drug formulation due to its favorable lipophilicity (LogP = 10.4). This property suggests that it can enhance the solubility and bioavailability of hydrophobic drugs, making it a valuable excipient in pharmaceutical formulations.

Case Study 1: Isolation and Purification

In a study focusing on the isolation of impurities from complex mixtures, (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate was successfully separated using the aforementioned HPLC method. The results demonstrated high purity levels post-separation, validating its utility in preparative chromatography applications .

Case Study 2: Formulation Development

Research has indicated that incorporating (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate into lipid-based formulations significantly improved the solubility of poorly water-soluble drugs. This enhancement is attributed to its ability to form micelles in aqueous environments, thus facilitating better drug delivery systems .

Mechanism of Action

The mechanism of action of (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering membrane fluidity, or interacting with cellular receptors. These interactions can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters of Menthol Derivatives

Menthyl Lactate
  • Structure : Lactate ester of menthol (C₁₃H₂₄O₃).
  • Molecular Weight : 228.33 g/mol.
  • Applications: Nonionic surfactant in cosmetics; imparts cooling effects in topical creams .
  • Key Difference : Shorter ester chain (lactic acid vs. palmitic acid) increases hydrophilicity, making it suitable for emulsification .
Menthyl Acetate
  • Structure : Acetate ester of menthol (C₁₂H₂₂O₂).
  • Molecular Weight : 198.30 g/mol.
  • Applications : Fragrance additive in food and perfumes; volatile due to low molecular weight .
  • Key Difference : High volatility limits its use in sustained-release applications compared to palmitate .
Menthyl Salicylate
  • Structure : Salicylate ester of menthol (C₁₇H₂₄O₃).
  • Molecular Weight : 276.38 g/mol.
  • Applications : UV-filter in sunscreens; combines menthol’s cooling effect with salicylic acid’s anti-inflammatory properties .
  • Key Difference : Aromatic ring in salicylate enhances UV absorption, unlike the aliphatic palmitate .
Menthyl Succinate
  • Structure : Succinate ester of menthol (C₁₄H₂₄O₄).
  • Molecular Weight : 280.34 g/mol.
  • Applications : Intermediate in drug synthesis; polar succinate group improves water solubility .
  • Key Difference: Dicarboxylic ester offers bifunctional reactivity, unlike monofunctional palmitate .

Palmitate Esters of Structurally Distinct Alcohols

5-Methyl-2-(1-methylethyl)phenyl Palmitate
  • Structure : Palmitate ester with a phenyl-substituted cyclohexane (C₂₆H₄₄O₂).
  • Molecular Weight : 388.63 g/mol.
  • Applications : Likely used in lubricants or coatings; aromatic phenyl group increases rigidity .
  • Key Difference : Phenyl group introduces π-π interactions, altering thermal stability compared to cyclohexyl palmitate .
L-Menthyl 2,2-Dihydroxyacetate
  • Structure : Dihydroxyacetate ester of menthol (C₁₃H₂₄O₄).
  • Molecular Weight : 268.32 g/mol.
  • Applications : Specialty chemical in organic synthesis; hydroxyl groups enable hydrogen bonding .
  • Key Difference : Polar dihydroxyacetate moiety contrasts with palmitate’s hydrophobicity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
(1α,2β,5α)-Cyclohexyl Palmitate C₂₆H₅₀O₂ 394.68 Palmitate ester Plasticizers, sustained-release agents
Menthyl Lactate C₁₃H₂₄O₃ 228.33 Lactate ester Cosmetics, surfactants
Menthyl Acetate C₁₂H₂₂O₂ 198.30 Acetate ester Fragrances, flavorings
Menthyl Salicylate C₁₇H₂₄O₃ 276.38 Salicylate ester Sunscreens, topical analgesics
5-Methyl-2-(1-methylethyl)phenyl Palmitate C₂₆H₄₄O₂ 388.63 Phenyl palmitate Lubricants, coatings

Research Findings and Industrial Relevance

  • Plasticizer Potential: Cyclohexyl palmitate’s long alkyl chain aligns with patent literature on methylcyclohexyl toluene isomers (), suggesting utility in flexible PVC or polymer films .
  • Cosmetic Stability : Menthyl salicylate’s dual functionality (UV protection + cooling) highlights a niche the palmitate ester could fill with improved lipid solubility .
  • Thermal Behavior : Phenyl palmitate’s higher rigidity (vs. cyclohexyl palmitate) may offer superior thermal stability in high-temperature applications .

Biological Activity

Chemical Information:

  • CAS Number: 96097-19-7
  • Molecular Formula: C26H50O2
  • Molecular Weight: 394.675 g/mol
  • LogP: 10.4
  • InChI Key: VGLJQMIPINKCBI-GVAUOCQISA-N

(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and natural product chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate. For instance, related compounds have shown effectiveness against bacterial strains such as Pseudomonas aeruginosa, indicating potential applications in treating infections caused by resistant bacteria .

Cytotoxic Effects

Research has also investigated the cytotoxic properties of saponins and other derivatives related to this compound. For example, specific saponins have been shown to induce apoptosis in human cancer cell lines, such as A431 cells. The apoptotic effects were found to be dose-dependent, suggesting that similar mechanisms might be explored for (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate in future studies .

Pharmacological Applications

The compound's high LogP value (10.4) suggests significant lipophilicity, which may enhance its bioavailability and efficacy in pharmacological applications. Its structure allows for potential interactions with biological membranes, making it a candidate for drug formulation .

Table of Biological Activities

Activity TypeRelated FindingsReference
AntimicrobialEffective against Pseudomonas aeruginosa
CytotoxicityInduces apoptosis in A431 human epidermoid cells
LipophilicityHigh LogP value indicates good membrane permeability

Case Study: Saponins and Their Mechanisms

A study focusing on saponins isolated from various medicinal plants demonstrated their ability to induce apoptosis in cancer cells through specific pathways. The mechanisms involved include the activation of caspases and modulation of mitochondrial membrane potential. These findings suggest that (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate may share similar pathways due to structural similarities with bioactive saponins .

Future Directions

The exploration of (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate's biological activity is still in its early stages. Future research should focus on:

  • In vivo Studies: To validate the efficacy and safety of the compound in living organisms.
  • Mechanistic Studies: To elucidate the precise biological pathways affected by this compound.
  • Formulation Development: To explore its potential in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1α,2β,5α)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate with high stereochemical purity?

  • Methodological Answer : Synthesis should prioritize stereochemical control via catalytic esterification of the parent alcohol [(1α,2β,5α)-5-methyl-2-(1-methylethyl)cyclohexanol] with palmitoyl chloride. Use chiral catalysts (e.g., lipases) or stereoselective conditions to minimize racemization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity ≥95%. Confirm stereochemistry using NMR (e.g., NOESY for spatial proton interactions) and polarimetry .

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC-MS : To confirm molecular weight (C₃₂H₆₀O₂, MW 488.8) and detect impurities .
  • FTIR : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and cyclohexyl C-O bonds .
  • Elemental Analysis : Verify C/H/O ratios within ±0.3% of theoretical values .
  • Melting Point : Compare with literature values (if available) to assess crystallinity .

Q. What are the key stability considerations for long-term storage of this ester?

  • Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber glass vials to prevent oxidation/hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis . Include antioxidants (e.g., BHT) if ester decomposition exceeds 5% .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1α vs. 1β configurations) affect the compound’s physicochemical properties?

  • Methodological Answer : Compare isomers using:

  • DSC/TGA : Analyze melting points and thermal stability differences (e.g., α-configurations may exhibit higher Tm due to packing efficiency) .
  • Solubility Studies : Measure partition coefficients (log P) in octanol/water to assess hydrophobicity variations .
  • X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with lattice energy .

Q. What advanced techniques resolve contradictions in reported CAS numbers or synonyms for this compound?

  • Methodological Answer : Cross-reference databases (e.g., PubChem, ECHA) using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass to differentiate isomers .
  • 2D-NMR (HSQC, HMBC) : Map carbon-proton networks to distinguish regioisomers .

Q. How can environmental fate studies be designed to assess this compound’s persistence in aquatic systems?

  • Methodological Answer : Follow OECD guidelines:

  • Biodegradation Tests : Use OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days .
  • Hydrolysis Studies : Expose to pH 4–9 buffers at 50°C; analyze via LC-MS for palmitic acid release .
  • Bioaccumulation Modeling : Estimate log KOW and BCF using EPI Suite .

Methodological Notes for Data Contradictions

  • Stereochemical Purity Disputes : Replicate synthesis under strictly anhydrous conditions to exclude racemization artifacts .
  • Analytical Variability : Calibrate instruments with certified reference standards (e.g., NIST) to minimize inter-lab discrepancies .

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